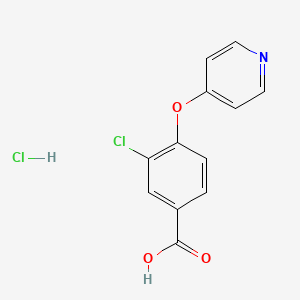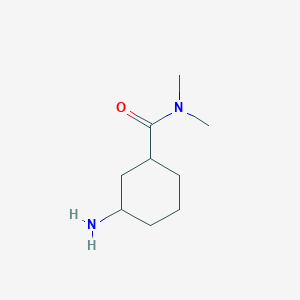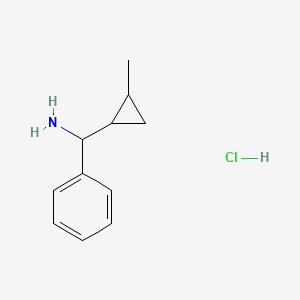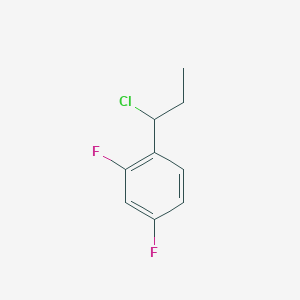
1-(1-Chloropropyl)-2,4-difluorobenzene
Overview
Description
“1-(1-Chloropropyl)-2,4-difluorobenzene” is likely a halogenated organic compound, as it contains a benzene ring with fluorine and chlorine substitutions, and a propyl group .
Synthesis Analysis
While specific synthesis methods for “1-(1-Chloropropyl)-2,4-difluorobenzene” are not available, similar compounds often involve electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of “1-(1-Chloropropyl)-2,4-difluorobenzene” would consist of a benzene ring with two fluorine atoms and a propyl group attached to it .Chemical Reactions Analysis
Halogenated organic compounds like “1-(1-Chloropropyl)-2,4-difluorobenzene” are generally more reactive than their non-halogenated counterparts .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Chloropropyl)-2,4-difluorobenzene” would depend on its specific structure. Similar compounds are often flammable and slightly soluble in water .Scientific Research Applications
Ring-Opening and Halogenation
Research by Garve et al. (2014) highlights the use of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to chlorinated products, which suggests the potential for similar ring-opening reactions involving chloro-difluorobenzene derivatives to synthesize complex molecules with specific halogen patterns (Garve et al., 2014).
Fluorine Chemistry
A study by Sipyagin et al. (2004) on the synthesis of new pentafluorosulfanyl and perfluoroalkylthio derivatives of chloro-nitrobenzenes showcases the activation of halogen substituents towards nucleophilic attack due to fluorine-containing groups. This indicates the role of difluorobenzene derivatives in synthesizing fluorine-rich molecules for various applications (Sipyagin et al., 2004).
Photocatalyzed Oxidation
Bloom et al. (2014) discuss the photocatalyzed oxidation of benzylic compounds to achieve benzylic fluorides, indicating the potential for photocatalytic applications of chloro-difluorobenzene derivatives in synthesizing electron-deficient fluorinated molecules (Bloom et al., 2014).
Pesticide Crystal Structure
Research by Jeon et al. (2014) on the crystal structure of flufenoxuron, a benzoylurea pesticide, provides insights into the structural applications of difluorobenzene derivatives in understanding the physical properties of pesticides and enhancing their efficacy (Jeon et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1-chloropropyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLKOSUMHPUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloropropyl)-2,4-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



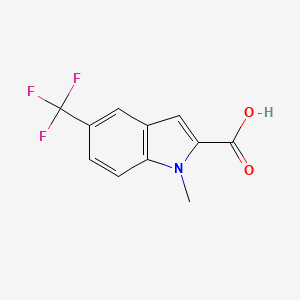
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
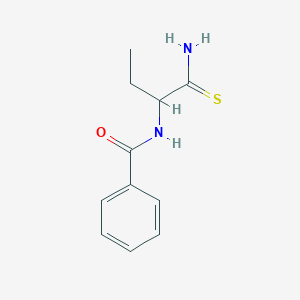
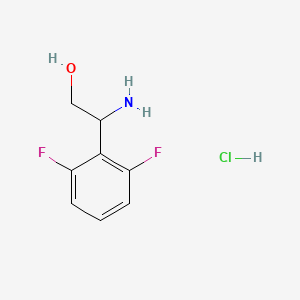
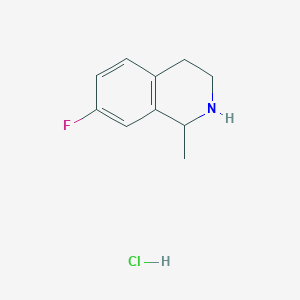
![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)
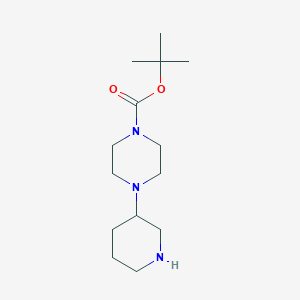
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)
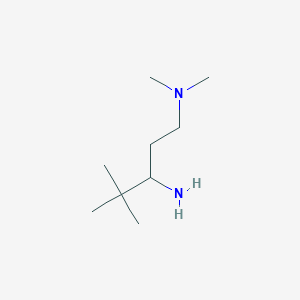
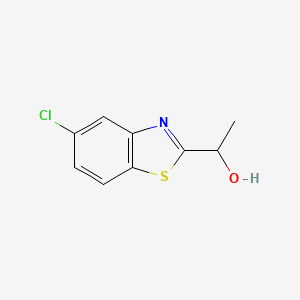
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)
